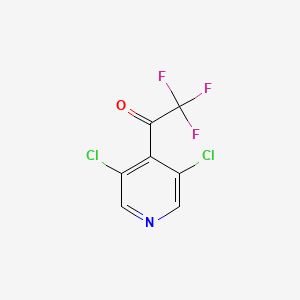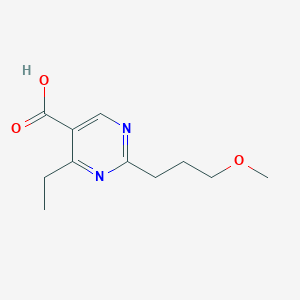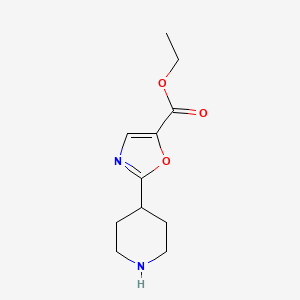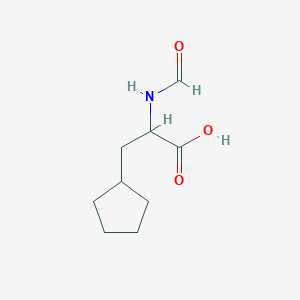
3-Cyclopentyl-2-formamidopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-2-formamidopropanoic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by a cyclopentyl ring attached to a propanoic acid backbone, with a formamide group at the second carbon position. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-formamidopropanoic acid can be achieved through several methods. Another method includes the carbonylation of cyclopentyl alcohol with nickel carbonyl or formic acid . These reactions typically require controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-2-formamidopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often require specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-2-formamidopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Cyclopentyl-2-formamidopropanoic acid include:
Cyclopentylpropanoic acid: An aliphatic carboxylic acid with a similar cyclopentyl ring structure.
Cyclopentylformamide: A compound with a cyclopentyl ring and a formamide group, but lacking the propanoic acid backbone.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring, formamide group, and propanoic acid backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-cyclopentyl-2-formamidopropanoic acid |
InChI |
InChI=1S/C9H15NO3/c11-6-10-8(9(12)13)5-7-3-1-2-4-7/h6-8H,1-5H2,(H,10,11)(H,12,13) |
Clave InChI |
FUHFNRBUVRYSPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC(C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


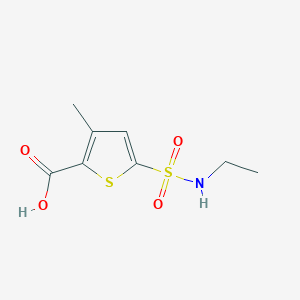
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
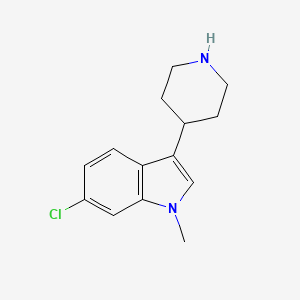
![tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride](/img/structure/B13538139.png)
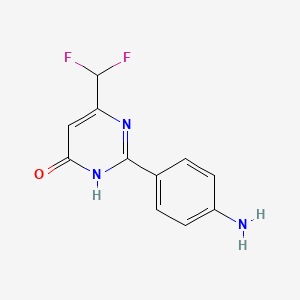
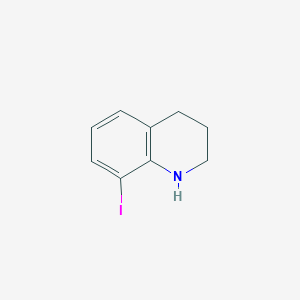
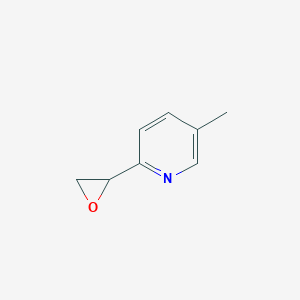
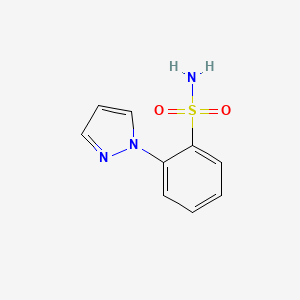
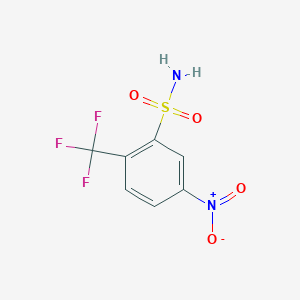
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13538184.png)
